1-Pyrenecarboxaldehyde

Catalog No.
S565201
CAS No.
3029-19-4
M.F
C17H10O
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenecarboxaldehyde

CAS Number

3029-19-4

Product Name

1-Pyrenecarboxaldehyde

IUPAC Name

pyrene-1-carbaldehyde

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H

InChI Key

RCYFOPUXRMOLQM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

Synonyms

1-Formylpyrene; 1-Pyrenealdehyde; 1-Pyrenecarbaldehyde; 3-Formylpyrene; 3-Pyrenealdehyde; 3-Pyrenecarboxaldehyde; 3-Pyrenylaldehyde; NSC 30811;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

1-Pyrenecarboxaldehyde, also known as pyrene-1-aldehyde, is an organic compound with the molecular formula C17H10O and a molecular weight of 230.26 g/mol. It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The aldehyde functional group (-CHO) is located at the 1-position of the pyrene structure, making it a significant compound in various chemical and biological applications. Its structure can be represented as follows:

text
O ||C6H4-C-C-C-C | | C C | |C6H4-C-C-C

1-Pyrenecarboxaldehyde exhibits unique photophysical properties, including fluorescence, which makes it useful in studies involving light emission and absorption.

Typical for aldehydes. Common reactions include:

  • Oxidation: Can be oxidized to form 1-pyrenecarboxylic acid.
  • Reduction: Can be reduced to 1-pyrenemethanol.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.

In addition, studies have shown that 1-Pyrenecarboxaldehyde interacts with DNA, resulting in changes in fluorescence intensity, indicating potential applications in biochemistry .

Research indicates that 1-Pyrenecarboxaldehyde exhibits biological activity, particularly in the context of its interaction with biomolecules. Its fluorescence properties make it a candidate for studying nucleic acids and proteins. The compound has been shown to cause skin irritation upon contact and may exacerbate existing dermatological conditions .

In vitro studies suggest that its interaction with DNA leads to observable changes in emission intensity, which can be utilized for sensing applications and understanding molecular interactions within biological systems .

Several methods exist for synthesizing 1-Pyrenecarboxaldehyde:

  • Re-precipitation Method: A method utilizing sodium dodecyl sulfate as a morphology directing agent to create microstructures from 1-Pyrenecarboxaldehyde .
  • Chemical Oxidation: The oxidation of pyrene using appropriate oxidizing agents can yield 1-Pyrenecarboxaldehyde.
  • Functionalization of Pyrene Derivatives: Starting from other pyrene derivatives, selective functionalization can lead to the formation of 1-Pyrenecarboxaldehyde.

These methods allow for the production of this compound in various forms suitable for different applications.

1-Pyrenecarboxaldehyde has diverse applications across several fields:

  • Fluorescent Probes: Due to its strong fluorescence properties, it is used as a probe in biochemical assays.
  • Material Science: It is utilized in creating organic microstructures and nanomaterials due to its ability to form ordered aggregates .
  • Chemical Sensors: Its interaction with biological molecules makes it useful in developing sensors for detecting DNA and proteins.

The interaction studies of 1-Pyrenecarboxaldehyde primarily focus on its binding with nucleic acids and proteins. Observations indicate that the compound's fluorescence changes upon binding, which can be quantitatively measured. This property enables researchers to use it as a fluorescent marker in biological assays, providing insights into molecular interactions and dynamics within cells .

Several compounds are structurally or functionally similar to 1-Pyrenecarboxaldehyde. Here are some notable examples:

Compound NameStructure TypeKey Features
1-Pyrenecarboxylic AcidCarboxylic AcidContains a carboxyl group; more polar than the aldehyde.
PyrenePolycyclic Aromatic HydrocarbonLacks the aldehyde functional group; used in similar applications but less reactive.
9-PyrenecarboxaldehydeIsomer of 1-PyrenecarboxaldehydeSimilar reactivity but different photophysical properties due to structural differences.

Uniqueness of 1-Pyrenecarboxaldehyde

What sets 1-Pyrenecarboxaldehyde apart from these similar compounds is its specific aldehyde functional group at the 1-position of the pyrene structure, which significantly influences its reactivity and interaction with biological molecules. This unique positioning enhances its utility in fluorescence-based applications and chemical sensing compared to its counterparts.

XLogP3

4.5

LogP

4.23 (LogP)

UNII

I9H95PVI1P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3029-19-4

Wikipedia

1-Pyrenecarboxaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types